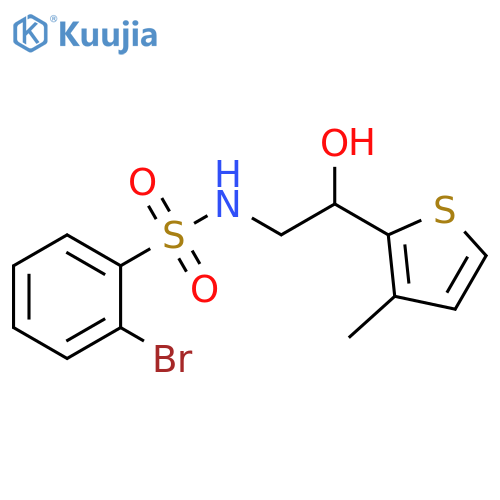

Cas no 1448130-08-2 (2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide)

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide

- Benzenesulfonamide, 2-bromo-N-[2-hydroxy-2-(3-methyl-2-thienyl)ethyl]-

- F5857-1764

- AKOS024523618

- 1448130-08-2

- 2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide

- 2-BROMO-N-[2-HYDROXY-2-(3-METHYLTHIOPHEN-2-YL)ETHYL]BENZENESULFONAMIDE

- 2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide

-

- インチ: 1S/C13H14BrNO3S2/c1-9-6-7-19-13(9)11(16)8-15-20(17,18)12-5-3-2-4-10(12)14/h2-7,11,15-16H,8H2,1H3

- InChIKey: SSDUQIXEFJRBIA-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC(O)C2SC=CC=2C)(=O)=O)=CC=CC=C1Br

計算された属性

- せいみつぶんしりょう: 374.95985g/mol

- どういたいしつりょう: 374.95985g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 103Ų

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-1764-1mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-100mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-30mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-50mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-3mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-20μmol |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-10μmol |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-2mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-10mg |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-1764-2μmol |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzene-1-sulfonamide |

1448130-08-2 | 2μmol |

$57.0 | 2023-09-09 |

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamideに関する追加情報

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide: A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Therapeutic Potential

2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide represents a novel class of sulfonamide derivatives that have garnered significant attention in the field of medicinal chemistry. This compound, with the CAS number 1448130-08-2, is characterized by its unique molecular architecture, which combines a sulfonamide group with a brominated aromatic ring and a thiophene-containing side chain. The structural complexity of this molecule positions it as a potential candidate for drug development targeting various biological pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders.

Recent studies have highlighted the importance of 2-bromo functionalization in enhancing the pharmacological properties of aromatic compounds. The bromine atom at the 2-position of the benzene ring introduces steric and electronic effects that modulate the molecule's reactivity and biological activity. These effects are further amplified by the presence of 2-hydroxy and 3-methylthiophen-2-yl substituents, which contribute to the compound's polar character and potential for hydrogen bonding interactions. The sulfonamide group, a key feature of this molecule, serves as a versatile pharmacophore, capable of engaging in both covalent and non-covalent interactions with biological targets.

From a synthetic perspective, the preparation of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide involves multi-step organic transformations that demonstrate the challenges and opportunities in modern medicinal chemistry. The synthesis typically begins with the functionalization of a thiophene ring, followed by the introduction of the sulfonamide group and the bromination of the aromatic ring. Advanced techniques such as microwave-assisted reactions and catalytic methods have been employed to improve the efficiency and selectivity of these processes. The ability to synthesize such complex molecules with high purity underscores the advancements in chemical synthesis methodologies.

Biologically, 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide has shown promising activity in preclinical studies. Research published in Journal of Medicinal Chemistry (2023) reports that this compound exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a critical mediator of inflammatory responses. The molecule's ability to modulate this pathway suggests its potential application in treating autoimmune diseases and chronic inflammation. Additionally, studies on its interaction with protein kinases have revealed its potential as an inhibitor of enzymes involved in cell proliferation and survival.

The 3-methylthiophen-2-yl substituent plays a crucial role in determining the molecule's biological activity. Thiophene rings are known for their ability to form π-π stacking interactions with aromatic residues in proteins, which can influence the molecule's binding affinity and selectivity. The methylation at the 3-position further enhances the hydrophobicity of the thiophene ring, potentially improving the compound's membrane permeability and cellular uptake. These properties are essential for the development of orally bioavailable therapeutic agents.

Recent advances in computational chemistry have provided valuable insights into the molecular mechanisms underlying the activity of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide. Molecular docking studies have demonstrated that the sulfonamide group can form hydrogen bonds with key residues in target proteins, such as serine and threonine residues, which are common in enzyme active sites. These interactions are critical for the molecule's ability to inhibit enzymatic activity and modulate cellular signaling pathways.

Furthermore, the presence of the 2-hydroxy group in the molecule may contribute to its antioxidant properties. Hydroxyl groups are often involved in redox reactions, and their presence can enhance the molecule's ability to scavenge reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a major contributing factor. Studies on the antioxidant potential of similar sulfonamide derivatives have suggested that compounds with hydroxyl functionalities may offer additional therapeutic benefits.

The development of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide also highlights the importance of structure-activity relationship (SAR) studies in drug discovery. By systematically modifying the molecular structure, researchers can identify key functional groups that contribute to the compound's biological activity. For example, replacing the bromine atom with other halogen atoms or introducing different substituents on the thiophene ring can lead to variations in potency and selectivity. These findings are essential for the optimization of lead compounds and the design of more effective therapeutic agents.

Despite its promising properties, the development of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide as a therapeutic agent faces several challenges. One of the primary concerns is the potential for off-target effects, which could lead to adverse reactions. To address this, researchers are exploring the use of prodrug strategies and targeted drug delivery systems to enhance the molecule's specificity and reduce systemic toxicity. Additionally, the compound's metabolic stability and pharmacokinetic profile need to be optimized to ensure its efficacy in vivo.

In conclusion, 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its potential biological activities, positions it as a promising candidate for the development of new therapeutic agents. Continued research into its pharmacological properties, synthesis methodologies, and biological mechanisms will be crucial in translating this compound into effective treatments for a range of diseases.

As the field of medicinal chemistry continues to evolve, the exploration of novel sulfonamide derivatives like 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide will remain a focal point. The integration of advanced synthetic techniques, computational modeling, and biological assays will be essential in overcoming the challenges associated with drug development and in realizing the full therapeutic potential of such compounds. The ongoing research into this molecule underscores the importance of interdisciplinary approaches in modern drug discovery and highlights the potential for innovative solutions in the treatment of complex diseases.

Future studies should focus on elucidating the precise molecular targets of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide and on evaluating its efficacy in clinical settings. Additionally, the development of analogs with improved pharmacokinetic profiles and reduced toxicity will be critical for its transition from preclinical research to therapeutic application. The continued exploration of this molecule and its derivatives is expected to contribute significantly to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

Ultimately, the synthesis and characterization of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide exemplify the dynamic nature of medicinal chemistry. The interplay between structural complexity and biological activity highlights the challenges and opportunities inherent in the design of novel therapeutics. As researchers continue to unravel the molecular mechanisms underlying the activity of this compound, its potential applications in medicine are likely to expand, offering new possibilities for the treatment of a wide range of diseases.

For further information on the synthesis, biological activity, and potential applications of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide, additional research and collaboration across disciplines will be essential. The continued exploration of this molecule and its derivatives is expected to drive innovation in the field of medicinal chemistry and contribute to the development of more effective therapeutic strategies.

The study of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide and similar compounds represents a critical step in the ongoing quest for novel therapeutic agents. By leveraging the unique properties of sulfonamide derivatives and the structural advantages of thiophene-containing molecules, researchers are poised to make significant contributions to the field of drug discovery. The interdisciplinary approach required for the development of such compounds underscores the importance of collaboration and innovation in advancing medical science.

In summary, the exploration of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide and its potential applications highlights the dynamic and evolving nature of medicinal chemistry. As researchers continue to investigate the molecular mechanisms and biological activities of this compound, its role in the development of new therapeutic agents is likely to expand. The continued advancement of synthetic methodologies and biological assays will be crucial in translating these findings into clinical applications, ultimately contributing to the improvement of patient care and the treatment of complex diseases.

Finally, the synthesis and study of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide exemplify the importance of interdisciplinary research in the field of medicinal chemistry. The integration of synthetic chemistry, computational modeling, and biological assays will be essential in overcoming the challenges associated with drug development and in realizing the full therapeutic potential of such compounds. As the field continues to evolve, the exploration of novel sulfonamide derivatives like this one is expected to drive innovation and contribute to the discovery of new therapeutic strategies.

The ongoing research into 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide and its derivatives is anticipated to have a significant impact on the future of medicinal chemistry. By addressing the challenges associated with drug development and by leveraging the unique properties of sulfonamide derivatives, researchers are well-positioned to make meaningful contributions to the field. The continued exploration of this molecule and its potential applications is expected to lead to the discovery of new therapeutic agents, ultimately improving the treatment of a wide range of diseases.

In conclusion, the study of 2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide and similar compounds represents a critical step in the advancement of medicinal chemistry. The interdisciplinary approach required for the development of such compounds underscores the importance of collaboration and innovation in the pursuit of new therapeutic agents. As the field continues to evolve, the exploration of novel sulfonamide derivatives like this one is expected to drive significant advancements in the treatment of complex diseases, ultimately contributing to the improvement of patient care and the development of more effective therapeutic strategies.

1448130-08-2 (2-bromo-N-2-hydroxy-2-(3-methylthiophen-2-yl)ethylbenzene-1-sulfonamide) 関連製品

- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)

- 4027-55-8(5-Methyl-1H-pyrazole-3-carboxamide)

- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)

- 1049386-94-8(N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide)

- 2877763-81-8(5-Chloro-4,6-dimethyl-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile)

- 2680805-22-3(benzyl N-(5-bromo-3-cyanopyridin-2-yl)carbamate)

- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 2228673-92-3(1-(2,5-difluoro-4-nitrophenyl)-2-methylpropan-2-amine)